REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][N:3]=1.ON1C2C=CC=CC=2N=N1.CCN=C=NCCCN(C)C.Cl.CN1CCOCC1.Cl.[CH3:41][NH:42][O:43][CH3:44]>CN(C=O)C>[CH3:44][O:43][N:42]([CH3:41])[C:6](=[O:7])[C:5]1[CH:9]=[CH:10][C:2]([CH3:1])=[N:3][CH:4]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
4.92 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
8.38 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C.Cl
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added (3.55 g, 36.5 mmol)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a mixture of CHCl3 and 0.2 N NaHCO3
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with CHCl3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The product was purified by chromatography on silica gel
|
Type
|
TEMPERATURE
|
Details
|
of increasing polarity as eluent
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(C1=CN=C(C=C1)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.11 g | |
YIELD: PERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |